1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Medicinal Chemistry Scaffold Hopping Drug Discovery

Procure 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0) as the unsubstituted, foundational bicyclic core for medicinal chemistry. Unlike its clinically utilized substituted derivatives (e.g., benazepril, fenoldopam), this unadorned scaffold provides the reactive sites necessary for de novo SAR exploration and the construction of libraries targeting integrin αVβ3 or other novel pharmacophores. Available at up to ≥99% HPLC purity with a sharp melting point (141–145 °C), it is ideally suited as both a versatile synthetic intermediate and a stable, high-purity analytical reference standard. Its availability from multiple vendors ensures supply chain reliability for process development and scale-up.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 4424-80-0
Cat. No. B015705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
CAS4424-80-0
Synonyms1,3,4,5-Tetrahydro-1-benzazepin-2-one;  1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one;  1,3,4,5-Tetrahydrobenzo[b]azepin-2-one;  1H,3H,4H,5H-Benzo[f]azepin-2-one;  Dihydrohomocarbostyril;  Homohydrocarbostyril;  NSC 65882; 
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC(=O)C1
InChIInChI=1S/C10H11NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-2,4,6H,3,5,7H2,(H,11,12)
InChIKeyHRVRAYIYXRVAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0): Core Scaffold Procurement and Characterization Data


1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0) is a synthetically derived, unsubstituted benzazepinone heterocycle with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol [1]. It is a white to light yellow crystalline solid at ambient temperature with a well-defined melting point range of 141–145 °C and is commercially available with purities ranging from ≥97% to ≥99% as determined by HPLC . As the foundational bicyclic core of a therapeutically significant compound class, its procurement value is predicated on its utility as a versatile building block for derivative synthesis, rather than on any intrinsic, standalone biological activity [2].

Procurement Rationale for 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Why Substitution with Substituted Analogs Is Inadmissible


The unsubstituted 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core is not interchangeable with its clinically utilized, substituted derivatives (e.g., benazepril, fenoldopam, lorcaserin). Substitution at the nitrogen or on the phenyl ring dictates receptor binding profiles, functional activity, and pharmacokinetic properties, as evidenced by the divergent therapeutic applications of conivaptan (a non-selective V1a/V2 antagonist) versus mozavaptan (an 85-fold selective V2 antagonist) . Furthermore, the core scaffold's inherent utility as an intermediate for constructing novel integrin αVβ3 antagonists or other pharmacophores is contingent upon the availability of unadorned reactive sites, which are absent in the final, substituted drug molecules [1]. Procuring the specific unsubstituted core (CAS 4424-80-0) is therefore a non-negotiable requirement for synthetic programs aiming to install custom functional groups or for use as an analytical reference standard for this exact chemical entity.

Quantitative Differentiation Evidence for 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0)


Scaffold Versatility: Core-Only vs. Substituted Benzazepine Drug Molecules

The unsubstituted 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core serves as a versatile synthetic intermediate, whereas its substituted analogs are end-point drug molecules with specific, and often divergent, receptor activities [1]. For instance, within the vasopressin receptor antagonist class, the benzazepine derivative conivaptan exhibits potent but non-selective V1a (Ki = 0.48 nM) and V2 (Ki = 3.04 nM) antagonism, while the related derivative mozavaptan is highly selective for V2 (IC50 = 14 nM) over V1 (IC50 = 1.2 μM) by approximately 85-fold . This demonstrates that even minor structural modifications on the core scaffold drastically alter selectivity profiles, underscoring the unique value of the unsubstituted core for exploring structure-activity relationships (SAR) de novo.

Medicinal Chemistry Scaffold Hopping Drug Discovery

Purity Specification for Reproducible Synthesis: Comparative Vendor Analysis for CAS 4424-80-0

High and verified chemical purity is critical for the success of multi-step synthetic procedures where this compound serves as an intermediate. Vendor specifications for CAS 4424-80-0 provide a clear, quantifiable differentiation point for procurement . Reputable suppliers offer this compound with a minimum HPLC purity of ≥97.0% (TCI, T4069) and up to ≥99% (Chem-Impex, 17373) . This level of analytical characterization, often supported by Certificate of Analysis (CoA) documentation, contrasts with lower-purity offerings or alternative scaffolds that may contain impurities capable of derailing sensitive catalytic reactions or leading to off-target effects in subsequent biological assays .

Organic Synthesis Quality Control Procurement

Defined Physical Properties: A Comparative Advantage Over Amorphous or Undefined Analogs

The compound's well-characterized solid-state properties offer a practical advantage over related benzazepine intermediates that may be oils or amorphous solids. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one is a crystalline solid with a sharp and reproducible melting point range of 141.0 °C to 145.0 °C . This is a key differentiator from many liquid or low-melting benzazepine precursors, which are more challenging to handle, purify, and store consistently. The defined crystalline form ensures ease of precise weighing, long-term storage stability, and allows for identity confirmation via simple melting point determination, a feature not possible with amorphous or oily comparators .

Pre-formulation Solid-State Chemistry Analytical Characterization

Patent Literature Validation: The Core as a Preferred Synthetic Intermediate

The foundational importance of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core is formally recognized in the patent literature, which distinguishes it from many other heterocyclic building blocks. European Patent EP 0304918 A1 specifically claims a new class of benzazepine derivatives possessing the general formula of this core, highlighting their utility as cardiovascular agents, particularly as vasodilators [1]. This stands in contrast to many alternative scaffolds that lack such direct, high-value patent lineage. The patent's explicit naming and claiming of this core structure validate its established role as a privileged scaffold in medicinal chemistry, offering a degree of precedent and potential for further derivative development that is not available for less well-documented cores [2].

Process Chemistry Intellectual Property Drug Development

Recommended Application Scenarios for Procuring 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0)


Medicinal Chemistry: Synthesis of Novel Integrin αVβ3 Antagonists and Other Bioactive Derivatives

This unsubstituted core is the optimal starting material for synthesizing libraries of substituted tetrahydrobenzazepinones. Research has demonstrated that 1,5- and 2,5-substituted tetrahydrobenzazepinones derived from this core are potent and selective integrin αVβ3 antagonists . Procuring the unsubstituted core allows medicinal chemists to install specific functional groups required for targeting this or other receptors, an approach that is not possible when starting with already-substituted, biologically active drug molecules like fenoldopam or benazepril. This enables de novo exploration of structure-activity relationships (SAR) around the benzazepinone pharmacophore [1].

Analytical Chemistry: Use as a High-Purity Reference Standard for Method Development

Given its commercial availability at purities up to ≥99% (HPLC) and its well-defined physical properties, including a sharp melting point (141-145 °C) , 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is ideally suited as a reference standard. It can be used to develop and validate HPLC, LC-MS, or GC methods for detecting and quantifying this core scaffold or its derivatives in complex reaction mixtures. Its stability as a crystalline solid simplifies preparation of accurate standard solutions, a key advantage over less stable or poorly characterized alternatives [1].

Process Chemistry: Scale-Up of Patented Synthetic Routes

The core structure is specifically claimed in EP 0304918 A1 as the basis for a class of cardiovascular vasodilators . For process chemists aiming to scale up the synthesis of these patented derivatives or explore related intellectual property space, sourcing the high-purity, kilogram-scale quantities of this exact intermediate is a critical step. The availability of this compound from multiple vendors with defined quality specifications (≥97% to ≥99% purity) ensures supply chain reliability and batch-to-batch consistency essential for reproducible process development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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